molecular formula C17H10F6N4O B13424120 N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea CAS No. 388565-53-5

N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B13424120
CAS No.: 388565-53-5
M. Wt: 400.28 g/mol
InChI Key: MDGVUDGNIPPHRD-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea is a compound that features two trifluoromethyl groups attached to a naphthyridine and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-(trifluoromethyl)-1,8-naphthyridine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.

Uniqueness

N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of two trifluoromethyl groups attached to different aromatic systems, which can provide a distinct electronic environment and steric effects. This uniqueness can result in different biological activities and applications compared to other trifluoromethyl-containing compounds.

Properties

CAS No.

388565-53-5

Molecular Formula

C17H10F6N4O

Molecular Weight

400.28 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-1,8-naphthyridin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C17H10F6N4O/c18-16(19,20)10-4-1-5-11(8-10)27(15(24)28)12-7-9-3-2-6-25-14(9)26-13(12)17(21,22)23/h1-8H,(H2,24,28)

InChI Key

MDGVUDGNIPPHRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N(C2=C(N=C3C(=C2)C=CC=N3)C(F)(F)F)C(=O)N)C(F)(F)F

Origin of Product

United States

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